molecular formula C8H10BrNO B1339383 4-Bromo-2-ethoxyaniline CAS No. 57279-73-9

4-Bromo-2-ethoxyaniline

Cat. No. B1339383
CAS RN: 57279-73-9
M. Wt: 216.07 g/mol
InChI Key: FRYQWMDMRFFGRO-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxyaniline is a chemical compound with the molecular formula C8H10BrNO . It has a molecular weight of 216.08 . The compound contains a total of 21 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 ether (aromatic) .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-ethoxyaniline includes a six-membered aromatic ring, a primary aromatic amine, and an aromatic ether . The compound’s IUPAC Standard InChI is InChI=1S/C8H10BrN/c1-2-6-5-7 (9)3-4-8 (6)10/h3-5H,2,10H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-2-ethoxyaniline are not detailed in the available resources, anilines in general can undergo a variety of reactions, including reactions with secondary amines, primary amines, and ammonia equivalents .


Physical And Chemical Properties Analysis

4-Bromo-2-ethoxyaniline has a molecular weight of 200.076 . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Spectroscopic and Structural Characterization

  • A compound closely related to 4-Bromo-2-ethoxyaniline was synthesized and characterized through spectroscopic (FT-IR and UV–Vis) and X-ray diffraction techniques. This study explored the compound's molecular structure, electrostatic potential, and interactions with DNA bases, highlighting its potential in materials science and biochemistry (Demircioğlu et al., 2019).

Crystal Structure Analysis

  • Research on the crystal structures of 4-phenoxyanilines, including derivatives similar to 4-Bromo-2-ethoxyaniline, demonstrated the supramolecular equivalence of ethynyl, chloro, bromo, and iodo groups. This study aids in understanding conditional isomorphism and the structural properties of such compounds, which can be applied in designing new materials and pharmaceuticals (Dey & Desiraju, 2004).

Safety And Hazards

4-Bromo-2-ethoxyaniline is classified as a hazardous chemical. It is toxic in contact with skin, causes skin irritation, and may cause serious eye irritation. It may also cause damage to organs through prolonged or repeated exposure .

Relevant Papers The relevant papers for 4-Bromo-2-ethoxyaniline are not specified in the available resources .

properties

IUPAC Name

4-bromo-2-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYQWMDMRFFGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80574057
Record name 4-Bromo-2-ethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-ethoxyaniline

CAS RN

57279-73-9
Record name 4-Bromo-2-ethoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57279-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-ethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-ethoxyaniline
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Synthesis routes and methods I

Procedure details

To a refluxing solution of 62A (3.0 g, 12.2 mmol), EtOH (60 mL), water (15 mL) and AcOH (10 mL) was added portion-wise Fe powder (5 g, 89.3 mmol) over 30 min. The mixture was heated for 1 h before cooling to ambient temperature and filtering through celite. The filtrate was concentrated in vacuo to afford 62B (2.5 g, 96%) as an oil. 1H NMR (400 MHz, CDCl3) δ ppm 1.42 (t, J=7.03 Hz, 3 H) 4.02 (q, J=6.88 Hz, 2 H) 6.57 (d, J=7.91 Hz, 1 H) 6.85-6.90 (m, 2 H).
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
96%

Synthesis routes and methods II

Procedure details

Over approximately 1 hour, 3 ml (58.4 mmol) of bromine dissolved in 20 ml of acetic acid is added dropwise to 7.8 ml (60 mmol, 1.03 eq) of 2-ethoxyaniline diluted in 20 ml of acetic acid. When all the bromine has been added, the precipitate formed is filtered on a Buchner funnel and rinsed with acetic acid. The hydrobromide is taken up in H2O, 5 g (90 mmol, 1.5 eq) of KOH pellets is added and extracted with CH2Cl2. The organic phase is dried on MgSO4 and the solvent is evaporated. The residue is purified by column chromatography (eluent CH2Cl2/pentane 9:1) to produce 7.52 g of the expected product as a brown oil (yield: 58%).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
58%

Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-2-ethoxy-1-nitrobenzene (Preparation 100, 250 mg, 1.016 mmol) in EtOH (15 mL) was added tin (II) chloride (963 mg, 5.08 mmol). The reaction mixture was heated to 70° C. for 2 hours. The reaction mixture was diluted with ice-water (10 mL) and concentrated in vacuo. Aqueous Na2CO3 (2M, 20 mL) was added and the reaction mixture was extracted with EtOAc (3×20 mL). The combined organic layers were washed with brine (30 mL), dried (MgSO4) and concentrated in vacuo. The residue was purified by passage through a SCX-2 cartridge eluting with 100% MeOH—1M NH3 in MeOH to give the title compound (179 mg, 82%).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
963 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
82%

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